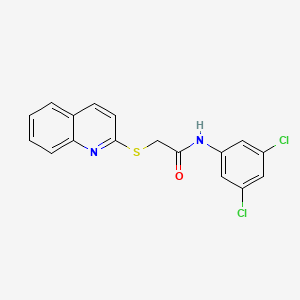

5-Mesityl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

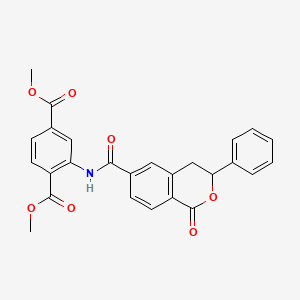

5-Mesityl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H6N2O2 . It is an important organic synthesis intermediate .

Synthesis Analysis

The synthesis of 5-Mesityl-1H-pyrazole-3-carboxylic acid and its analogues involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate and its analogues has been reported .Molecular Structure Analysis

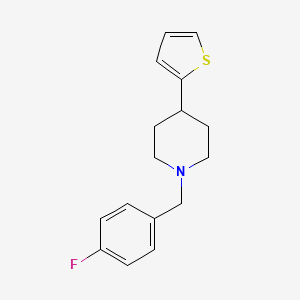

The molecular structure of 5-Mesityl-1H-pyrazole-3-carboxylic acid involves a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . Further structural, spectral, and theoretical investigations can be found in related peer-reviewed papers .Chemical Reactions Analysis

5-Mesityl-1H-pyrazole-3-carboxylic acid participates in various chemical reactions. For example, it is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Mesityl-1H-pyrazole-3-carboxylic acid include its molecular weight, which is 126.113 Da . More detailed properties can be found in related databases .科学的研究の応用

Functionalization Reactions

1H-pyrazole-3-carboxylic acid has been involved in various functionalization reactions. A study by Yıldırım, Kandemirli, and Demir (2005) detailed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and imidazo[4,5-b] pyridine derivatives. These derivatives are significant in the synthesis of complex organic compounds, indicating the versatile applications of pyrazole-3-carboxylic acid in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Antibacterial Activity

Pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for antibacterial activities. Akbas, Berber, Şener, and Hasanov (2005) demonstrated that these derivatives exhibit inhibitory effects on the growth of various microorganisms, highlighting the potential of pyrazole-3-carboxylic acid derivatives in developing new antibacterial agents (Akbas, Berber, Şener, & Hasanov, 2005).

Antiallergic Agents

In the context of antiallergic medication, pyrazole-3-carboxylic acid derivatives have shown promise. Nohara et al. (1985) synthesized derivatives that exhibited significant antiallergic activity, suggesting a potential application of pyrazole-3-carboxylic acid in the development of new antiallergic therapies (Nohara et al., 1985).

Synthesis Techniques

The synthesis of pyrazole-3-carboxylic acids involves various innovative techniques. Jiang, Du, Gu, and Ji (2012) reported a "one-pot" synthesis method for 4-substituted pyrazole-3-carboxylic acids, indicating the continuous evolution of synthesis methods for these compounds (Jiang, Du, Gu, & Ji, 2012).

Ligand Synthesis for Metal Complexes

Pyrazole-3-carboxylic acid derivatives serve as important ligands in the synthesis of metal complexes. Pask et al. (2006) demonstrated the use of these compounds in creating ligands for metal cations and anions, highlighting their role in coordination chemistry and metal complex catalysis (Pask et al., 2006).

作用機序

Safety and Hazards

将来の方向性

The future directions of 5-Mesityl-1H-pyrazole-3-carboxylic acid involve its potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Its popularity has skyrocketed since the early 1990s due to its frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

特性

IUPAC Name |

3-(2,4,6-trimethylphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-4-8(2)12(9(3)5-7)10-6-11(13(16)17)15-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFPDZCKKLKSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NNC(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mesityl-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Bromophenyl)-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2943963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)

![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)